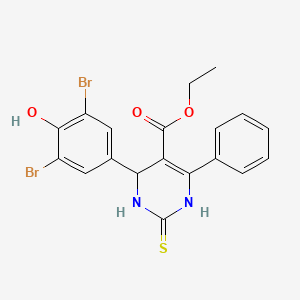
Ethyl 4-(3,5-dibromo-4-hydroxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-(3,5-DIBROMO-4-HYDROXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring, which is a common motif in many biologically active molecules, and is substituted with bromine, hydroxyl, phenyl, and thioxo groups, contributing to its diverse reactivity and functionality.
Méthodes De Préparation
The synthesis of ETHYL 4-(3,5-DIBROMO-4-HYDROXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with urea in the presence of a base, followed by bromination and subsequent functional group modifications to introduce the phenyl and thioxo groups . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or alkoxides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Applications De Recherche Scientifique
ETHYL 4-(3,5-DIBROMO-4-HYDROXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds include:
3,5-Dibromo-4-hydroxybenzaldehyde: Shares the dibromo and hydroxyphenyl groups but lacks the pyrimidine and thioxo functionalities.
N-(3,5-Dibromo-4-hydroxyphenyl)benzamide: Contains the dibromo and hydroxyphenyl groups but differs in the amide linkage and overall structure.
Benzbromarone: A uricosuric agent with a similar dibromo-hydroxyphenyl structure but different pharmacological properties.
ETHYL 4-(3,5-DIBROMO-4-HYDROXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C19H16Br2N2O3S |
|---|---|
Poids moléculaire |
512.2 g/mol |
Nom IUPAC |
ethyl 4-(3,5-dibromo-4-hydroxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H16Br2N2O3S/c1-2-26-18(25)14-15(10-6-4-3-5-7-10)22-19(27)23-16(14)11-8-12(20)17(24)13(21)9-11/h3-9,16,24H,2H2,1H3,(H2,22,23,27) |
Clé InChI |
PTUATPMWBGRORA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C(=C2)Br)O)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


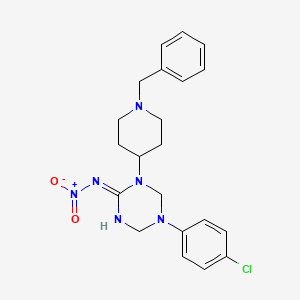
![3-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B14950029.png)
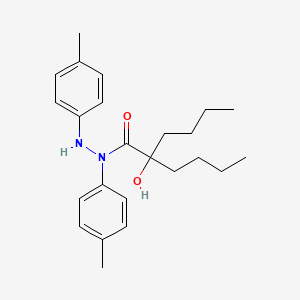
![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14950043.png)
![4-[(2,2-diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14950048.png)
![(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14950060.png)

![({[(Z)-(4-ethoxyphenyl)methylidene]amino}oxy)(2-iodophenyl)methanone](/img/structure/B14950076.png)
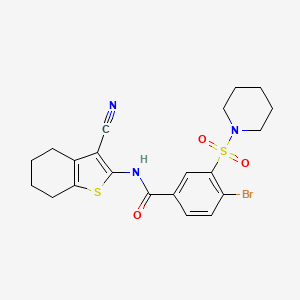
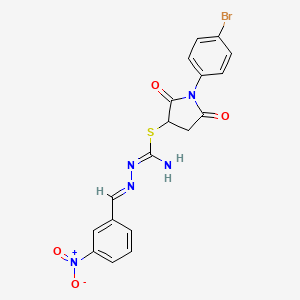
![Ethyl 5-[(Z)-2-(aminocarbothioyl)hydrazono]-2-methyl-5H-indeno[1,2-B]pyridine-3-carboxylate](/img/structure/B14950106.png)
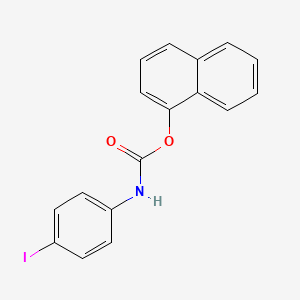
![4,4'-methanediylbis(2-chloro-N-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}aniline)](/img/structure/B14950110.png)
![4-{3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B14950112.png)
